An In-depth Technical Guide to the Mechanism of Action of TDI-11861 in Sperm
An In-depth Technical Guide to the Mechanism of Action of TDI-11861 in Sperm
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of TDI-11861, a promising non-hormonal male contraceptive candidate. The document details its primary target, the downstream signaling pathways it modulates, and its ultimate effects on sperm function, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of Soluble Adenylyl Cyclase (sAC)
TDI-11861 functions as a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2] Unlike transmembrane adenylyl cyclases, sAC is activated by bicarbonate and calcium ions, which are found in high concentrations in the female reproductive tract. This activation of sAC leads to the production of cyclic adenosine monophosphate (cAMP), a key second messenger in sperm.
TDI-11861 binds to sAC with high affinity, effectively blocking its catalytic activity.[3][4] This inhibition prevents the rise in intracellular cAMP levels that is essential for the initiation of sperm motility and the series of physiological changes known as capacitation, which are prerequisite for fertilization.[5] Studies have shown that TDI-11861 binds to both the bicarbonate binding pocket and the active site of sAC, leading to a profound suppression of its function.
Downstream Effects on Sperm Signaling and Function
The inhibition of sAC by TDI-11861 triggers a cascade of downstream effects that ultimately render sperm incapable of fertilization:
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Suppression of cAMP Production: The most immediate consequence of sAC inhibition is a significant reduction in intracellular cAMP levels.[5] This has been demonstrated in both mouse and human sperm.
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Inhibition of Sperm Motility: cAMP is a critical regulator of sperm flagellar movement. By preventing cAMP synthesis, TDI-11861 effectively immobilizes sperm, inhibiting their forward progression.[6][7] This effect is rapid, with sperm becoming immotile within 30 minutes to an hour of administration in preclinical models.[8]
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Blockade of Capacitation and Hyperactivation: Capacitation is a maturation process that enables sperm to fertilize an egg. This process, along with the associated hyperactivated motility, is cAMP-dependent. TDI-11861 prevents these crucial steps, further ensuring the inability of sperm to fertilize.[9]
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Prevention of the Acrosome Reaction: The acrosome reaction, the release of enzymes that allow sperm to penetrate the egg, is another cAMP-mediated event. By blocking the signaling cascade at the level of sAC, TDI-11861 indirectly inhibits the acrosome reaction.
The effects of TDI-11861 are reversible. In mouse models, sperm motility and fertility are restored within 24 hours of a single dose.[8][10]
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies on TDI-11861.
Table 1: In Vitro Potency and Residence Time of TDI-11861
| Parameter | Value | Species | Reference |
| IC50 (sAC binding) | 3 nM | Human | [3] |
| Residence Time | 61.5 minutes | Human/Mouse | [3] |
Table 2: In Vivo Efficacy of TDI-11861 in Mice
| Parameter | Dosage | Time Post-Administration | Efficacy | Reference |
| Contraceptive Efficacy | 50 mg/kg (single oral dose) | 30 minutes - 2.5 hours | 100% | [3] |
| Sperm Motility | 50 mg/kg (single oral dose) | 1 hour | Immobile | [7] |
| Fertility Restoration | 50 mg/kg (single oral dose) | 24 hours | Fully Restored | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of TDI-11861.
Computer-Assisted Sperm Analysis (CASA)
This protocol outlines the steps for quantifying sperm motility parameters.[11]
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Sperm Collection: Euthanize male mice and dissect the cauda epididymides. Place them in a pre-warmed buffer (e.g., Human Tubal Fluid medium) and make several incisions to allow sperm to swim out.
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Sample Preparation: After a 10-15 minute incubation at 37°C, collect the sperm suspension.
-
CASA Analysis: Load a small aliquot of the sperm suspension into a pre-warmed analysis chamber. Use a CASA system (e.g., Hamilton-Thorne) to capture image sequences and analyze various motility parameters, including percentage of motile sperm, progressive motility, and velocity.
In Vitro Capacitation of Mouse Sperm
This protocol describes the induction of sperm capacitation in vitro.[12][13]
-
Sperm Collection: Collect sperm from the cauda epididymides as described in the CASA protocol.
-
Capacitation Medium: Prepare a capacitation medium (e.g., modified Tyrode's medium) supplemented with bicarbonate and bovine serum albumin (BSA).
-
Incubation: Incubate the sperm suspension in the capacitation medium for 60-90 minutes at 37°C in a humidified atmosphere with 5% CO2.
-
Assessment: Capacitation can be assessed by observing hyperactivated motility using CASA or by proceeding with the acrosome reaction assay.
Acrosome Reaction Assay
This protocol details the procedure for assessing the acrosome reaction.[14][15][16][17]
-
Sperm Capacitation: Capacitate sperm in vitro as described above.
-
Induction of Acrosome Reaction: Induce the acrosome reaction by adding a calcium ionophore (e.g., A23187) to the capacitated sperm suspension and incubate for an additional 30 minutes.
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Staining: Fix the sperm and stain with a fluorescent lectin (e.g., FITC-PNA) that binds to the acrosomal contents.
-
Microscopy: Visualize the sperm using a fluorescence microscope. Acrosome-intact sperm will show bright fluorescence over the acrosomal region, while acrosome-reacted sperm will have lost this fluorescence.
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Quantification: Count at least 200 sperm and calculate the percentage of acrosome-reacted sperm.
Intracellular cAMP Measurement (ELISA)
This protocol outlines the quantification of intracellular cAMP levels in sperm.[5]
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Sperm Treatment: Incubate sperm under desired conditions (e.g., with or without TDI-11861, in capacitating or non-capacitating media).
-
Lysis: Pellet the sperm by centrifugation and lyse the cells to release intracellular contents.
-
ELISA: Use a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit to quantify the amount of cAMP in the sperm lysates. Follow the manufacturer's instructions for the assay procedure.
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Data Analysis: Determine the cAMP concentration based on a standard curve and normalize to the number of sperm.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Signaling pathway of sAC in sperm and the inhibitory action of TDI-11861.
Caption: General experimental workflow for evaluating TDI-11861's effect on sperm.
Caption: Logical flow of TDI-11861's mechanism leading to temporary infertility.
References
- 1. TDI-11861 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. drughunter.com [drughunter.com]
- 3. Soluble adenylyl cyclase inhibitor TDI-11861 blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Sperm-Slowing Male Contraceptive Reversibly Inhibits Mouse Fertility | Technology Networks [technologynetworks.com]
- 7. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 9. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uni-bayreuth.de [uni-bayreuth.de]
- 11. First-line Evaluation of Sperm Parameters in Mice ( Mus musculus ) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sdbonline.org [sdbonline.org]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Capacitation and Acrosome Reaction: Histochemical Techniques to Determine Acrosome Reaction (Chapter 10) - Manual of Sperm Function Testing in Human Assisted Reproduction [cambridge.org]
- 16. Acrosome reaction - Wikipedia [en.wikipedia.org]
- 17. US5250417A - Method for acrosome reaction assay - Google Patents [patents.google.com]
